7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide, also known as 7-OH-DPAT, is a research chemical widely utilized for its activity in the serotonergic system. [, , , , , , , , , ] It acts as a potent and selective agonist for certain serotonin receptors, primarily the 5-HT1A receptor subtype. [, , , , , , , , , ] This compound has been instrumental in elucidating the roles of specific serotonin receptors in various physiological processes and behavioral responses. [, , , , , , , , , ]
R(+)-7-Hydroxy-DPAT hydrobromide belongs to the class of compounds known as dopamine receptor agonists. It is specifically classified as a selective D3 dopamine receptor agonist, exhibiting low affinity for serotonin receptors, which distinguishes it from its structural isomer, 8-Hydroxy-DPAT . The compound is synthesized for research purposes and is available from various chemical suppliers such as Sigma-Aldrich and Tocris Bioscience .
The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide involves several chemical reactions that typically start from commercially available precursors. The general method of synthesis can be outlined as follows:
The specific conditions—such as temperature, reaction time, and solvent choice—can significantly influence yield and purity, but detailed parameters are often proprietary to manufacturers or specific research protocols .
The molecular structure of R(+)-7-Hydroxy-DPAT hydrobromide can be described by its chemical formula and its molecular weight of approximately 273.19 g/mol. The compound features a tetralin core with a hydroxyl group at the 7-position and a di-n-propylamino side chain.
R(+)-7-Hydroxy-DPAT hydrobromide participates in various chemical reactions primarily related to its interactions with biological systems:
The mechanism of action of R(+)-7-Hydroxy-DPAT hydrobromide involves its selective binding to D3 dopamine receptors located in various brain regions associated with reward and addiction pathways:
R(+)-7-Hydroxy-DPAT hydrobromide exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in laboratory settings.
R(+)-7-Hydroxy-DPAT hydrobromide has several scientific applications:
R(+)-7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) exhibits exceptional selectivity for dopamine D3 receptors over other dopamine receptor subtypes. Quantitative binding affinity studies reveal a distinct hierarchical preference: The compound demonstrates sub-nanomolar affinity for human D3 receptors (Ki ≈ 1 nM), approximately 10-fold lower affinity for D2 receptors (Ki ≈ 10 nM), markedly reduced affinity for D4 receptors (Ki ≈ 650 nM), and negligible interaction with D1 receptors (Ki ≈ 5,000 nM) [1] [9]. This selectivity profile positions 7-OH-DPAT as a critical pharmacological tool for dissecting D3-mediated functions.
The molecular basis for this selectivity involves stereospecific interactions within the orthosteric binding pocket of the D3 receptor. The R-enantiomer exhibits significantly higher affinity than its S-counterpart due to optimal spatial positioning of its hydroxy and dipropylamino groups, enabling hydrogen bonding with Ser192/Ser193 and hydrophobic interactions with transmembrane helices [3]. Crucially, the D3 receptor’s elongated extracellular loop 2 accommodates the tetralin structure of 7-OH-DPAT more efficiently than the D2 receptor, explaining the ≈10-fold selectivity differential [1].
Table 1: Receptor Binding Affinity Profile of R(+)-7-Hydroxy-DPAT Hydrobromide
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. D3) |
---|---|---|
D3 | 1.0 | 1 |
D2 | 10 | 10 |
D4 | 650 | 650 |
D1 | ~5000 | 5000 |
Source: Tocris Bioscience product data [1] and BOC Sciences characterization [9]
Functional implications of this binding hierarchy are profound. At concentrations ≤10 nM, 7-OH-DPAT selectively activates D3 receptors without engaging D2 or D4 subtypes, enabling precise experimental manipulation of D3-mediated neurotransmission [1] [5]. This pharmacodynamic property underpins its utility in studying behaviors modulated by limbic dopamine pathways, including reward processing and emotional regulation.
As a high-efficacy D3 agonist, R(+)-7-OH-DPAT hydrobromide triggers multiple G protein-coupled receptor signaling cascades. Its primary action involves Gαi/o protein activation, leading to inhibition of adenylate cyclase and reduced cytoplasmic cAMP levels. In transfected cell systems, 10 nM 7-OH-DPAT suppresses forskolin-stimulated cAMP production by 70-85%—an effect abolished by D3-selective antagonists like PG01037 [5] [6]. This cAMP modulation influences downstream effectors including protein kinase A (PKA) and cAMP response element-binding protein (CREB), ultimately regulating gene expression in neurons expressing D3 receptors [6].
Beyond canonical cAMP modulation, 7-OH-DPAT activates mitogen-activated protein kinase (MAPK/ERK) pathways. At D3-selective doses (0.1–0.3 mg/kg in vivo), it induces phosphorylation of ERK1/2 in nucleus accumbens neurons within 15 minutes—effects absent in D3 receptor knockout mice [5]. This pathway activation has functional consequences for neuroplasticity, as ERK phosphorylation modulates transcription factors like Elk-1 and immediate early genes (e.g., c-Fos) [6]. Autoradiographic studies using [³H]7-OH-DPAT confirm dose-dependent receptor occupancy in limbic regions, with 0.25 mg/kg achieving >80% occupancy in nucleus accumbens and islands of Calleja [6].
Table 2: Key Intracellular Signaling Pathways Modulated by R(+)-7-OH-DPAT Hydrobromide
Signaling Pathway | Effect | Functional Outcome |
---|---|---|
cAMP/PKA/CREB | Inhibition (↓70-85%) | Altered gene transcription |
MAPK/ERK phosphorylation | Activation (↑2-3 fold) | Neuronal plasticity modulation |
β-arrestin recruitment | Moderate recruitment | Receptor internalization/desensitization |
GIRK channel activity | Activation | Neuronal hyperpolarization |
Behaviorally, these signaling cascades translate to functional inhibition of limbic circuitry. Low-dose 7-OH-DPAT (0.25 mg/kg) reduces novelty-induced locomotion in wild-type rodents by 40-60%—an effect abolished in D3 receptor knockouts or by D3-selective antagonists [5]. This locomotor suppression aligns with D3 receptor localization in mesolimbic terminal regions and their hypothesized role as inhibitory autoreceptors and post-synaptic modulators [4] [5].
The neuropharmacological profile of R(+)-7-OH-DPAT hydrobromide gains clarity when contrasted with its structural isomer, (±)-8-hydroxy-DPAT hydrobromide. Despite near-identical molecular weights (328.28 g/mol vs. 328.29 g/mol) and shared tetralin backbone, these compounds exhibit divergent receptor engagement profiles [1] :
The critical distinction lies in hydroxyl group positioning: The 7-hydroxy configuration permits optimal docking in dopamine D3 receptors, whereas the 8-hydroxy orientation favors 5-HT₁ₐ receptor interactions. Functional assays confirm 8-OH-DPAT acts as a potent 5-HT₁ₐ agonist (EC₅₀≈15 nM in [³⁵S]GTPγS binding) but fails to activate D3-mediated signaling even at micromolar concentrations . This stark pharmacological divergence underscores how minor structural variations dramatically alter receptor specificity.
Table 3: Pharmacological Comparison of 7-OH-DPAT vs. 8-OH-DPAT Hydrobromide
Parameter | R(+)-7-OH-DPAT HBr | (±)-8-OH-DPAT HBr |
---|---|---|
Primary receptor target | D3 ≫ D2 dopamine | 5-HT₁ₐ serotonin |
D3 affinity (Ki, nM) | 1 | >1,000 |
5-HT₁ₐ affinity (Ki, nM) | >10,000 | 1-3 |
Functional efficacy at D3 | Full agonist | Inactive |
Behavioral effect (low dose) | Locomotor suppression | Serotonin syndrome components |
In schizophrenia research, this differential selectivity has practical implications. Neonatal ventral hippocampal lesion (nVHL) models demonstrate that 7-OH-DPAT normalizes hyperlocomotion in Wistar rats via D3 activation, whereas 8-OH-DPAT exerts opposite effects through serotonergic mechanisms [4]. Similarly, methamphetamine reinstatement studies show D3-selective actions of 7-OH-DPAT (0.1 mg/kg) on drug-seeking behavior, while 8-OH-DPAT influences similar paradigms through 5-HT₁ₐ receptors [7]. These comparisons validate 7-OH-DPAT as a limbic dopamine-selective probe distinct from its serotonergic isomer.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7